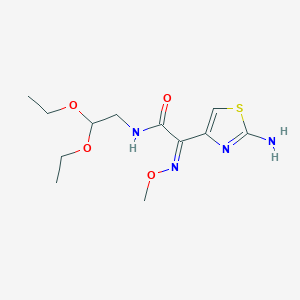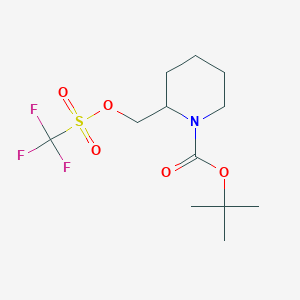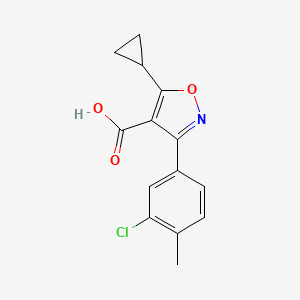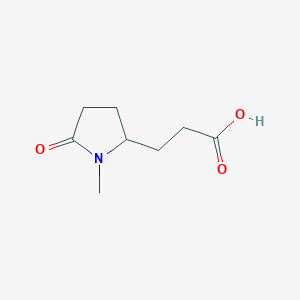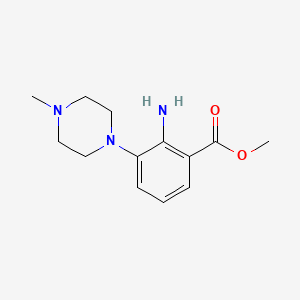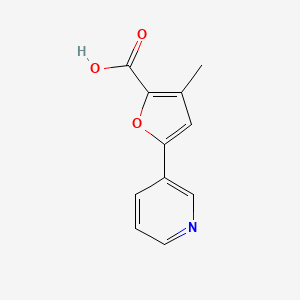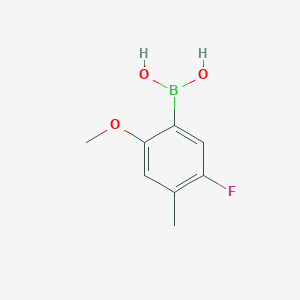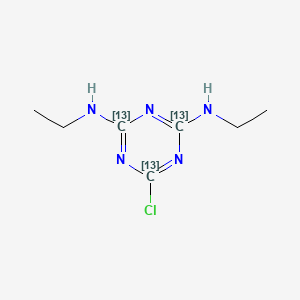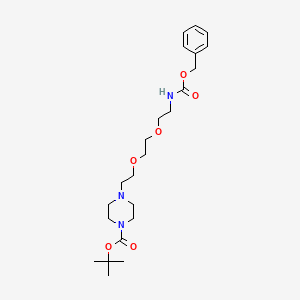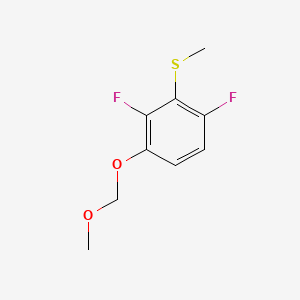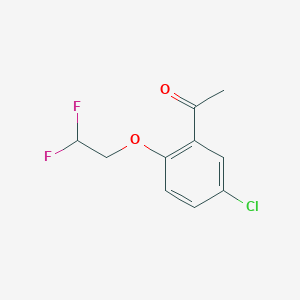
1-(5-Chloro-2-(2,2-difluoroethoxy)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-(2,2-difluoroethoxy)phenyl)ethanone is an organic compound with the molecular formula C10H9ClF2O2 This compound is characterized by the presence of a chloro group, a difluoroethoxy group, and an ethanone moiety attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(5-Chloro-2-(2,2-difluoroethoxy)phenyl)ethanone typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-hydroxyacetophenone and 2,2-difluoroethanol.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the desired chemical transformations.
Industrial Production: Industrial production methods may include large-scale batch reactions, continuous flow processes, and the use of advanced technologies to optimize yield and purity.
Analyse Des Réactions Chimiques
1-(5-Chloro-2-(2,2-difluoroethoxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may yield alcohols or other reduced forms of the compound.
Substitution: The chloro and difluoroethoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation.
Applications De Recherche Scientifique
1-(5-Chloro-2-(2,2-difluoroethoxy)phenyl)ethanone has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-2-(2,2-difluoroethoxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways, influence gene expression, or affect cellular processes, depending on its specific application and context.
Comparaison Avec Des Composés Similaires
1-(5-Chloro-2-(2,2-difluoroethoxy)phenyl)ethanone can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-(2-chloro-5-(2,2-difluoroethoxy)phenyl)ethanone and other chloro- and difluoroethoxy-substituted phenyl ethanones.
Uniqueness: The specific arrangement of functional groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C10H9ClF2O2 |
|---|---|
Poids moléculaire |
234.62 g/mol |
Nom IUPAC |
1-[5-chloro-2-(2,2-difluoroethoxy)phenyl]ethanone |
InChI |
InChI=1S/C10H9ClF2O2/c1-6(14)8-4-7(11)2-3-9(8)15-5-10(12)13/h2-4,10H,5H2,1H3 |
Clé InChI |
HUGMMOVOPYUCOT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC(=C1)Cl)OCC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



